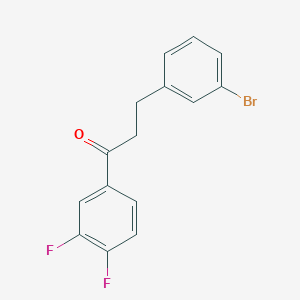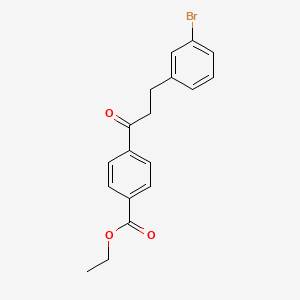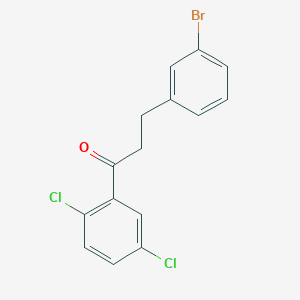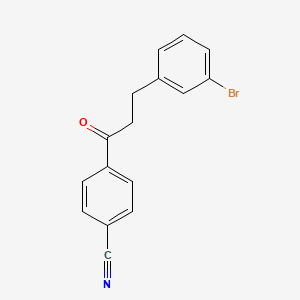
Boc-D-His(Trt)-OH
概要
説明
“Boc-D-His(Trt)-OH” is a protected histidine derivative . It is an amino acid that is not to be used for therapeutic purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C30H31N3O4 . Its molecular weight is 497.59 g/mol . The IUPAC name is (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(1-trityl-1H-imidazol-4-yl)propanoic acid .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at 2-8 °C .科学的研究の応用
制御重合
“Boc-D-His(Trt)-OH”は、薬物送達システムで潜在的な用途を持つポリ(L-ヒスチジン)(PHIS)の合成に使用されます。 制御重合プロセスにより、特定の分子量と構造を持つポリマーを作成することができ、これは医療用途におけるその機能に不可欠になる可能性があります .
刺激応答性ポリマー
合成されたPHISは、pHや温度などの環境変化に応じて構造が変化する刺激応答性ポリマーを形成できます。 この特性は、特定の条件下でのみペイロードを放出するスマートな薬物送達システムを作成するために特に役立ちます .
構造-凝集関係
PHISの構造-凝集関係を理解することは、ナノテクノロジーと材料科学におけるその応用にとって不可欠です。 PHISのプロトン化をpHと温度の関数として微調整する能力により、凝集形成を制御することができ、これは薬物および遺伝子送達アプリケーションの前提条件です .
高温脱保護
“this compound”のTrt基は、熱的に安定なイオン液体を使用して高温で脱保護できます。 この方法は、特に過酷な条件に敏感なペプチドのペプチド合成の効率を高めます .
疎水性ペプチドの合成
This compoundの使用は、疎水性ペプチドの合成に有利です。 これらのペプチドは、膜タンパク質の研究とペプチドベースの治療法の開発に用途があります .
エステルおよびチオエステル部分を含むペプチド
tert-ブチルオキシカルボニル(Boc)基は、エステルおよびチオエステル部分を含むペプチドの合成に有益です。 これらのペプチドは、タンパク質相互作用の研究と酵素阻害剤の開発において重要です .
Safety and Hazards
作用機序
Target of Action
Boc-D-His(Trt)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids that make up the peptide chains. The compound serves as a protecting group for the amino acid histidine during the synthesis process .
Mode of Action
The compound this compound acts as a protecting group for the amino acid histidine during peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group, while the trityl (Trt) group protects the imidazole ring of histidine . These protecting groups prevent unwanted reactions from occurring during the synthesis process .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis . During this process, the compound undergoes a series of reactions, including deprotection and cleavage, which are crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail results in a series of competing reactions .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound primarily involve its reactivity and stability during the synthesis process
Result of Action
The use of this compound in peptide synthesis results in the successful formation of peptide chains with the desired sequence . The protecting groups are removed after the synthesis process, leaving behind the desired peptide .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the deprotection process . Additionally, the choice of solvent can also impact the effectiveness of the compound as a protecting group .
生化学分析
Biochemical Properties
Boc-D-His(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, the Boc group can be selectively removed using trifluoroacetic acid (TFA), while the Trt group can be removed using milder acids such as acetic acid. These interactions are essential for the stepwise assembly of peptides on solid supports, enabling the synthesis of complex peptide sequences with high fidelity .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. When incorporated into peptides, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study the effects of specific amino acid sequences on cell function, including their interactions with receptors, enzymes, and other cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc and Trt protecting groups prevent unwanted side reactions during peptide synthesis, ensuring the selective coupling of amino acids. The removal of these protecting groups is a critical step in the synthesis process, allowing the free amino and imidazole groups of histidine to participate in subsequent reactions. This selective deprotection and coupling mechanism is essential for the accurate assembly of peptide sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its protecting groups can be selectively removed under specific conditions. For example, the Boc group can be removed using TFA within minutes, while the Trt group requires milder acids for deprotection. These temporal effects are crucial for optimizing peptide synthesis protocols and ensuring the high purity and yield of the final product .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to its use in peptide synthesis rather than direct biological activity. Peptides synthesized using this compound can be administered to animal models to study their biological effects. The dosage of these peptides can influence their efficacy and potential toxicity, with higher doses potentially leading to adverse effects. Careful optimization of dosage is essential for achieving the desired biological outcomes without causing harm to the animals .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the selective deprotection and coupling of amino acids. These interactions are crucial for the efficient assembly of peptide sequences and the production of biologically active peptides. The metabolic pathways involving this compound are essential for understanding its role in peptide synthesis and optimizing synthesis protocols .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily during the peptide synthesis process. The compound interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments where peptide synthesis occurs. These interactions are essential for ensuring the efficient assembly of peptide sequences and the production of high-quality peptides .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role in peptide synthesis. The compound is directed to specific compartments or organelles where peptide synthesis takes place, such as the endoplasmic reticulum or ribosomes. Targeting signals and post-translational modifications may influence its localization and activity, ensuring the accurate assembly of peptide sequences .
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZPXVCRAAKCM-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize the synthesized Boc-D-His(Trt)-OH?
A1: The synthesized this compound was characterized using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (¹H-NMR), carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Ultraviolet-Visible Spectroscopy (UV), and Infrared Spectroscopy (IR). [] You can find the paper detailing this synthesis and characterization here: [] https://www.semanticscholar.org/paper/4eafc48cacc2c0e2a565bc0927546c13fe5fa3a3
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)






Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)
